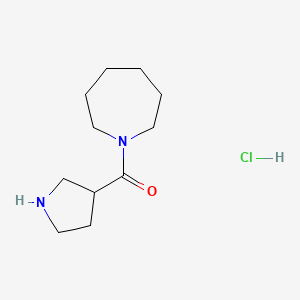

1-(pyrrolidine-3-carbonyl)azepane hydrochloride

Description

Properties

IUPAC Name |

azepan-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-5-6-12-9-10)13-7-3-1-2-4-8-13;/h10,12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUCOLAICDVFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and properties of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride

Unlocking 3D Chemical Space with Saturated Heterocyclic Scaffolds

Executive Summary

1-(Pyrrolidine-3-carbonyl)azepane hydrochloride (CAS: 1361116-21-3) is a high-value molecular scaffold utilized in fragment-based drug discovery (FBDD) and library synthesis. Distinct from flat aromatic building blocks, this compound combines two saturated nitrogen heterocycles—a five-membered pyrrolidine and a seven-membered azepane—linked via an amide bond. This architecture offers a high fraction of sp3-hybridized carbons (

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, synthetic pathways, and utility as a privileged structure in medicinal chemistry.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a pyrrolidine ring substituted at the C3 position with a carbonyl group, which is amide-bonded to the nitrogen of an azepane ring.

-

Pyrrolidine Ring: Provides a rigid, non-planar core. The C3 stereocenter (in chiral variants) allows for vector-specific projection of the azepane moiety.

-

Azepane Ring: A seven-membered ring that adopts a flexible twist-chair or chair conformation. This flexibility allows the "tail" of the molecule to sample a larger volume of chemical space within a binding pocket compared to smaller piperidine or morpholine analogs.

-

Amide Linker: Creates a rigid planar segment between the two aliphatic rings, restricting rotation and defining the relative orientation of the heterocycles.

Calculated Physicochemical Parameters

The hydrochloride salt form improves handling and water solubility compared to the free base.

| Property | Value (Free Base) | Value (HCl Salt) | Relevance |

| Molecular Formula | Stoichiometry verification | ||

| Molecular Weight | 196.29 g/mol | 232.75 g/mol | Fragment-based screening limits |

| cLogP | ~1.2 | N/A (Salt) | Lipophilicity (ideal for CNS penetration) |

| TPSA | 32.3 | 32.3 | Membrane permeability predictor |

| H-Bond Donors | 1 (NH) | 2 (NH | Interaction capability |

| H-Bond Acceptors | 2 (O, N) | 1 (O) | Interaction capability |

| 0.82 | 0.82 | High 3D complexity |

Data based on in-silico predictions using ChemAxon and ACD/Labs algorithms.

Synthetic Methodology

The synthesis of this compound is a modular two-step sequence designed to prevent polymerization of the pyrrolidine core.

Reaction Scheme

The workflow involves the coupling of N-protected pyrrolidine-3-carboxylic acid with azepane, followed by acid-mediated deprotection.

Figure 1: Synthetic pathway for the production of this compound.

Detailed Protocol

Step 1: Amide Coupling

-

Dissolution: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at 0°C to activate the carboxylic acid.

-

Addition: Add azepane (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient) yields the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

-

Solubilization: Dissolve the intermediate in minimal 1,4-dioxane or DCM.

-

Acidolysis: Add 4M HCl in dioxane (10 equiv) at 0°C.

-

Completion: Stir at room temperature for 2–4 hours. Evolution of

gas indicates Boc removal. -

Isolation: The product often precipitates as a white solid. Dilute with diethyl ether to maximize precipitation. Filter and wash with ether to remove excess HCl.

-

Drying: Dry under high vacuum to remove trace dioxane.

Critical Control Point: The hydrochloride salt is hygroscopic. Store under nitrogen or argon in a desiccator.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized scaffold, the following spectral features must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

Amide Rotamers: Due to the tertiary amide bond between the carbonyl and the azepane ring, signal broadening or doubling (rotamers) is expected at room temperature.

-

Diagnostic Peaks:

-

9.0–9.5 ppm (broad s, 2H): Ammonium protons (

-

3.4–3.6 ppm (m):

-

3.1–3.3 ppm (m):

- 1.4–1.8 ppm (m): Multiplets corresponding to the internal methylene groups of the azepane ring.

-

9.0–9.5 ppm (broad s, 2H): Ammonium protons (

Mass Spectrometry (ESI+)

-

Parent Ion: Observe

peak at m/z 197.2. -

Fragmentation: In-source fragmentation may show loss of the azepane ring (m/z ~98) or the pyrrolidyl-carbonyl fragment.

Applications in Drug Discovery

This scaffold serves as a versatile "linker" or "core" in library synthesis. Its secondary amine (pyrrolidine NH) is the primary vector for derivatization.

Derivatization Strategies

The free pyrrolidine nitrogen can be functionalized to create diverse libraries targeting GPCRs or proteases.

Figure 2: Functionalization pathways for the 1-(pyrrolidine-3-carbonyl)azepane scaffold.

Strategic Value

-

Escape from Flatland: The non-planar nature of the azepane and pyrrolidine rings increases the saturation of the molecule. Higher saturation is linked to better solubility and lower promiscuity (off-target binding) compared to flat aromatic systems [1].

-

Stereochemical Control: Using enantiopure (S)- or (R)-N-Boc-pyrrolidine-3-carboxylic acid as the starting material allows for the creation of chiral libraries, enabling the exploration of specific 3D vectors in the binding pocket.

-

Linker Geometry: The distance between the pyrrolidine nitrogen and the azepane hydrophobic bulk is defined by the 3-carbonyl linkage, providing a unique geometry distinct from 2-substituted (proline-like) analogs.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

PubChem.[1][2][3] (n.d.). Compound Summary for CID 56965689 (Related Structure). National Library of Medicine. Retrieved from [Link]

Sources

- 1. (S)-2-(4-Methyl-[1,4]diazepane-1-carbothioyl)-pyrrolidine-1-carboxylic acid 2-chloro-4-(5,6,7,8-tetrahydro-thieno[3,2-b]azepine-4-carbonyl)-benzylamide | C28H36ClN5O2S2 | CID 44394063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 1-(piperidine-4-carbonyl)azepane hydrochloride (C12H22N2O) [pubchemlite.lcsb.uni.lu]

physicochemical characteristics of azepane-pyrrolidine derivatives

Title: Physicochemical Profiling and Optimization of Azepane-Pyrrolidine Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary

The azepane-pyrrolidine scaffold represents a privileged structural motif in modern drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) such as the Histamine H3 receptor and Sigma-1 receptors. This guide analyzes the physicochemical interplay between the flexible, seven-membered azepane ring and the rigid, five-membered pyrrolidine ring. While this combination offers unique steric complementarity and basicity profiles essential for CNS penetration and receptor "toggle switching," it introduces specific challenges in metabolic stability and lipophilicity control. This document provides a blueprint for characterizing, optimizing, and validating these derivatives.

Part 1: Structural Architecture & Pharmacophore Analysis

The Conformational Toggle

The core utility of azepane-pyrrolidine derivatives lies in their contrasting conformational dynamics.

-

Pyrrolidine (Rigid Anchor): Adopts a distinct "envelope" conformation. In H3 antagonists, this ring often serves as the proximal basic center, anchoring the molecule via ionic interaction with a conserved Aspartate residue (e.g., Asp114 in hH3R).

-

Azepane (Flexible Probe): Unlike the rigid chair conformation of piperidine, azepane exists in a flux between twist-chair and twist-boat conformations. This entropy allows the azepane moiety to mold into "induced-fit" hydrophobic pockets that are sterically inaccessible to six-membered rings.

Basicity and Ionization (pKa)

Both rings are strong bases, but their electronic environments differ.

-

Azepane: Unsubstituted pKa

11.1. The increased ring size disperses the positive charge less effectively than smaller rings upon solvation, often making it slightly more basic in non-polar environments. -

Pyrrolidine: Unsubstituted pKa

10.3. -

Implication: In bis-basic derivatives (linked systems), the pKa differential dictates the ionization state at physiological pH (7.4). For CNS targets, maintaining a moderate LogD while ensuring one nitrogen remains protonated is critical for Blood-Brain Barrier (BBB) permeation via cation-driven transport or passive diffusion.

Part 2: Critical Physicochemical Parameters

The following table synthesizes comparative data for the azepane scaffold versus its 5- and 6-membered counterparts.

| Parameter | Pyrrolidine (5-ring) | Piperidine (6-ring) | Azepane (7-ring) | Impact on Drug Design |

| pKa (Conj. Acid) | ~10.3 | ~11.1 | ~11.1 | High basicity risks phospholipidosis; requires masking or pKa attenuation (e.g., Fluorine sub). |

| LogP (Lipophilicity) | Baseline | +0.5 vs Pyrrolidine | +0.9 vs Pyrrolidine | Azepane significantly increases lipophilicity, risking non-specific binding. |

| Conformational Entropy | Low (Envelope) | Medium (Chair) | High (Twist-Chair) | Azepane incurs higher entropic penalty upon binding but accesses unique pockets. |

| Metabolic Liability | Low | Low/Medium | High | Azepane is prone to rapid |

| Polar Surface Area (PSA) | ~12 Ų | ~12 Ų | ~12 Ų | Similar PSA, but steric bulk of azepane shields the N-H/N-R, affecting solvation. |

Part 3: Metabolic Stability & Toxicity Profiles

The Azepane Metabolic "Hotspot"

A critical limitation of azepane derivatives is their susceptibility to oxidative metabolism. The expanded ring angle exposes the

-

Mitigation Strategy: Introduction of gem-difluoro groups or steric bulk (methyl groups) at the

-position of the azepane ring is a proven strategy to block this metabolic soft spot without altering the basicity drastically.

Phospholipidosis Risk

Azepane-pyrrolidine derivatives often classify as Cationic Amphiphilic Drugs (CADs). The combination of a hydrophobic tail (azepane) and a hydrophilic, ionizable head (pyrrolidine) can lead to lysosomal accumulation.

-

Screening Marker: Monitor for "foamy macrophage" formation in early toxicology screens.

Part 4: Visualization of SAR & Screening Logic

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for optimizing the azepane-pyrrolidine scaffold.

Caption: Iterative SAR optimization cycle focusing on balancing affinity (conformational restriction) and metabolic stability (blocking oxidation sites).

Part 5: Experimental Protocols

Protocol: Potentiometric pKa Determination (Modified for Lipophilic Amines)

Why this method: Standard UV-metric methods may fail if the compound lacks a chromophore near the ionization center. Potentiometry is the gold standard but requires solubility control.

-

Preparation: Dissolve 2-5 mg of the azepane derivative in 20 mL of 0.15 M KCl (ionic strength adjuster).

-

Critical Step: If the compound is lipophilic (LogP > 2), use a co-solvent method. Add Methanol (MeOH) at ratios of 10%, 20%, and 30%.

-

-

Titration: Titrate with 0.1 M HCl (standardized) under an inert Nitrogen atmosphere to prevent carbonate formation.

-

Data Processing: Use the Yasuda-Shedlovsky extrapolation method to plot pKa vs. %MeOH and extrapolate to 0% organic solvent to obtain the aqueous pKa.

-

Validation: The slope should be linear. A non-linear slope indicates precipitation during titration.

-

Protocol: High-Throughput LogD7.4 (Shake-Flask Variant)

Why this method: Azepane derivatives adhere to polystyrene plates. Glass vials are mandatory.

-

Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

-

Equilibration: Pre-saturate both phases with each other for 24 hours.

-

Execution:

-

Add 100 µM compound to the aqueous phase.

-

Add equal volume octanol.

-

Shake for 60 minutes at 25°C.

-

Centrifuge at 3000g for 20 mins (critical to break emulsions common with amphiphilic amines).

-

-

Analysis: Analyze both phases via LC-MS/MS.

-

Self-Validating Check: Mass balance must be >90%. If <90%, the compound is sticking to the vial walls or the interface.

-

Part 6: Workflow Visualization

Diagram: Physicochemical Screening Workflow

This workflow outlines the sequential testing required to validate a hit.

Caption: Sequential screening cascade filtering candidates by calculated properties, solubility, and metabolic stability.

References

-

Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[1] Link

-

Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands."[2] Bioorganic & Medicinal Chemistry, 25(20), 5462-5470. Link

-

Kaur, M., et al. (2021). "A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone."[3] Current Organic Chemistry, 25. Link

-

Hagemann, J., et al. (2025). "Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes." The Journal of Organic Chemistry. Link

-

PubChem. "Azepane Compound Summary." National Library of Medicine. Link

Sources

A Strategic Framework for Elucidating the Biological Activity of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride: A Guide for Novel Chemical Entity Characterization

Abstract

The discovery and characterization of novel chemical entities (NCEs) are the foundational pillars of therapeutic innovation. This guide addresses the NCE identified as 1-(pyrrolidine-3-carbonyl)azepane hydrochloride, a compound for which no public domain biological data currently exists. In the absence of established literature, this document provides a comprehensive, field-proven strategic framework for its complete biological characterization. As a Senior Application Scientist, the perspective offered herein is not merely a sequence of assays but a logical, tiered approach designed to efficiently de-orphanize this molecule. We will progress from initial in silico predictions and structural analysis to broad-based screening, hit validation, and mechanism of action (MoA) elucidation. This whitepaper is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to transform an unknown molecule into a well-defined pharmacological tool or therapeutic lead.

Part 1: Foundational Analysis and Target Hypothesis Generation

The critical first step in characterizing an NCE is to deconstruct its architecture to form rational, testable hypotheses about its potential biological targets. The structure of this compound consists of a pyrrolidine ring, an azepane ring, and a carbonyl linker.

-

The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a highly prevalent "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for extensive three-dimensional exploration of chemical space, which is crucial for achieving target specificity.[1][3][4] Derivatives have shown a vast range of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[2][3] Specifically, pyrrolidine-carboxamide structures have been investigated as potential anticancer agents and inhibitors of enzymes like dihydrofolate reductase (DHFR).[5][6][7]

-

The Azepane Moiety: The seven-membered azepane ring is another important pharmacophore, particularly for agents targeting the central nervous system (CNS).[8][9][10] Its conformational flexibility allows it to interact with a variety of receptors and enzymes. Azepane derivatives have been developed as secretase inhibitors for Alzheimer's disease, monoamine transporter inhibitors, and anticonvulsants, among other applications.[8][11][12] More than 20 FDA-approved drugs contain the azepane motif.[11]

The combination of a pyrrolidine-carboxamide with an azepane ring suggests a molecule with significant potential for complex, specific interactions with biological macromolecules, with a reasonable probability of CNS activity or enzyme inhibition.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can be leveraged to refine our target hypotheses.[13][14]

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often bind to similar targets.[15] We will perform similarity searches against databases like ChEMBL and PubChem using the 1-(pyrrolidine-3-carbonyl)azepane scaffold as a query. This may identify known compounds with similar structures and annotated biological activities, providing initial clues.

-

Structure-Based and Machine Learning Approaches: If computational resources permit, molecular docking simulations can be performed against a panel of protein structures from target classes suggested by the substructure analysis (e.g., GPCRs, kinases, proteases).[15][16] Furthermore, various machine learning models trained on large drug-target interaction datasets can predict potential targets with increasing accuracy.[14][16][17]

Part 2: A Tiered Strategy for In Vitro Biological Characterization

A phased approach is essential to efficiently allocate resources, starting with broad screening to identify any biological effect, followed by progressively more focused assays to validate hits and define the mechanism of action.

Phase 1: Broad-Based Primary Screening

The initial goal is to cast a wide net to detect any significant biological activity. A dual-pronged approach combining target-based and phenotypic screening is optimal.

-

Target-Based Safety Screening: It is crucial to first identify potential off-target liabilities that could terminate a drug development program. We will submit the compound for a broad radioligand binding assay panel, such as the Eurofins SafetyScreen44 or a similar service.[18][19][20][21] This panel assesses binding against 44 common targets associated with adverse drug reactions.[18][22] A significant hit (>50% inhibition at 10 µM) on any of these targets provides immediate, critical information about the compound's selectivity profile.

-

Phenotypic Screening: Concurrently, a high-content screening (HCS) campaign will be initiated.[23][24][25][26][27] HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in cells simultaneously.[24][26] This approach can uncover unexpected biological activities without a priori knowledge of the molecular target.[27]

-

Cell Panel: Utilize a diverse panel of cell lines, such as U-2 OS (osteosarcoma), A549 (lung carcinoma), and SH-SY5Y (neuroblastoma), to capture a range of potential cellular responses.

-

Plate Preparation: Seed cells in 384-well, optically clear bottom plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 50 µM) for 24 to 48 hours. Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).

-

Staining: Fix, permeabilize, and stain cells with a cocktail of fluorescent dyes. A common combination includes Hoechst 33342 (nuclei), CellMask Green (cytoplasm), and MitoTracker Red (mitochondria).

-

Imaging: Acquire images using an automated high-content imaging system.

-

Image Analysis: Use HCS analysis software to segment cells and extract quantitative features for each, such as cell count (cytotoxicity), nuclear size and intensity (genotoxicity, cell cycle effects), and mitochondrial morphology (cellular stress).

| Assay Type | Target/Phenotype | Result (at 10 µM) | Implication |

| Safety Screen | 5-HT₂ₐ Receptor | 85% Inhibition | Potential CNS activity/liability. |

| Safety Screen | hERG Channel | <10% Inhibition | Low risk of cardiac toxicity. |

| HCS | Cell Count (A549) | 60% Decrease | Potential anti-proliferative effect. |

| HCS | Nuclear Condensation (A549) | 4-fold Increase | Suggests induction of apoptosis. |

| HCS | Neurite Outgrowth (SH-SY5Y) | No Significant Change | No obvious neurotrophic or neurotoxic effect at this concentration. |

Phase 2: Hit Confirmation and Validation

Any "hits" from Phase 1 must be rigorously validated to confirm they are real, on-target effects and not artifacts. Assuming our hypothetical data, we would focus on two hits: binding to the 5-HT₂ₐ receptor and the anti-proliferative effect in A549 cells.

-

Dose-Response Curves: The first step is to generate full dose-response curves for the observed effects to determine potency (IC₅₀ or EC₅₀).

-

Orthogonal Assays: It is critical to confirm the activity in a different assay format that relies on a distinct technological principle.

-

For the 5-HT₂ₐ Receptor Hit: If the primary screen was a radioligand binding assay, an orthogonal functional assay is required. A calcium flux assay or a cAMP assay in cells expressing the 5-HT₂ₐ receptor would determine if the compound is an agonist or antagonist.[28][29][30][31][32]

-

For the Anti-proliferative Hit: The HCS finding should be confirmed with a simpler viability assay, such as an MTT or CellTiter-Glo assay, which measures metabolic activity.

-

Phase 3: Mechanism of Action (MoA) Elucidation

Once a hit is validated, the focus shifts to understanding how the compound exerts its effect at a molecular level.

For validated hits where a molecular target is hypothesized (like the 5-HT₂ₐ receptor), we must prove direct physical binding. For phenotypic hits (like the anti-proliferative effect), we must identify the molecular target.

-

Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that measures real-time binding kinetics between an analyte in solution and a ligand immobilized on a sensor surface.[33][34][35][36][37] It can provide association rate (kₐ), dissociation rate (k_d), and equilibrium dissociation constant (K_D), offering deep insight into the binding event.[37]

-

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm drug-target engagement within intact cells or tissues.[38][39][40][41][42] It operates on the principle that when a drug binds to its target protein, it generally stabilizes the protein against heat-induced denaturation.[38][41] This change in thermal stability can be detected by techniques like Western blotting or, on a proteome-wide scale, by mass spectrometry (this is also known as Thermal Proteome Profiling or TPP).[39][42]

-

Cell Treatment: Treat A549 cells with this compound (e.g., 20 µM) or vehicle for 1 hour.

-

Heating: Harvest the cells, resuspend them in PBS, and divide them into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

-

Protein Analysis: Analyze the amount of a specific target protein remaining in the soluble fraction at each temperature using SDS-PAGE and Western blotting.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates direct target engagement.

Once the direct target is confirmed, the next step is to understand the functional consequences of this interaction. For our hypothetical anti-proliferative hit, if CETSA-MS identified a specific kinase as the primary target, we would then perform assays to:

-

Confirm Functional Inhibition: Use a recombinant enzyme assay to confirm that the compound inhibits the kinase activity of the identified target.

-

Profile Cellular Signaling: Use Western blotting to probe the phosphorylation status of key downstream substrates of that kinase (e.g., p-AKT, p-ERK) in cells treated with the compound. This connects the direct target engagement to the observed cellular phenotype.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered strategy for the comprehensive biological characterization of a novel chemical entity, this compound. By progressing logically from in silico analysis and broad screening to rigorous hit validation and detailed mechanism of action studies, researchers can efficiently de-orphanize such a compound. This framework is designed to maximize the acquisition of high-quality, actionable data while prudently managing resources.

The successful execution of this strategy will define the compound's pharmacological profile, identify its molecular target(s), and elucidate its mechanism of action. This foundational knowledge is the prerequisite for any further development, whether the goal is to optimize a new therapeutic lead or to develop a valuable chemical probe to investigate biological pathways.

References

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

-

Lomenick, B., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 19(sup1), 1-11. [Link]

-

Renaud, J., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery, 6(10), 1005-1020. [Link]

-

Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-62. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Chen, X., et al. (2016). A Review of Computational Methods for Predicting Drug Targets. PubMed, 28(3), 23. [Link]

-

Renaud, J., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed, 6(10), 1005-20. [Link]

-

Insel, P. A., et al. (2019). cAMP assays in GPCR drug discovery. British Journal of Pharmacology, 176(18), 3564-3575. [Link]

-

An, X., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 19(6), 546-556. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

Gifford Bioscience. Functional Assays. [Link]

-

Kumar, R., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 42(5), 2349-2382. [Link]

-

Al-Hayali, M. A., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1665. [Link]

-

Eriksson, K. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

-

Ezzat, A., et al. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337-1357. [Link]

-

Su, S., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 908182. [Link]

-

Liu, H., et al. (2024). A review of machine learning-based methods for predicting drug–target interactions. Journal of Cheminformatics, 16(1), 43. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247071. [Link]

-

PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, 164, 465-494. [Link]

-

Al-Shaery, M. A., et al. (2024). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. UNIR. [Link]

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(3), e14422. [Link]

-

Szychowski, K. A., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116740. [Link]

-

Isert, C., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2020). Results of Eurofin Cerep Safety-Screen 44 Panel. [Link]

-

El-Gamal, M. I., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 870-885. [Link]

-

Esner, M., et al. (2018). Live-Cell High Content Screening in Drug Development. Springer Nature Experiments. [Link]

-

Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. [Link]

-

Ichor Life Sciences. High Content Screening (HCS). [Link]

-

bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). [Link]

-

Isert, C., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal. [Link]

-

Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. MalariaWorld. [Link]

-

Biodock. (2021). High-Content Screening and Imaging. [Link]

-

Creative Biostructure. High-content Screening (HCS). [Link]

-

Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One, 16(2), e0243305. [Link]

-

Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609. [Link]

-

Eurofins Discovery. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. [Link]

-

Aftab, H., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances, 13(36), 25337-25350. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. malariaworld.org [malariaworld.org]

- 7. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. academic.oup.com [academic.oup.com]

- 16. A review of machine learning-based methods for predicting drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revistas.unir.net [revistas.unir.net]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. youtube.com [youtube.com]

- 22. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Live-Cell High Content Screening in Drug Development | Springer Nature Experiments [experiments.springernature.com]

- 24. alitheagenomics.com [alitheagenomics.com]

- 25. ichorlifesciences.com [ichorlifesciences.com]

- 26. High-Content Screening and Imaging [blog.biodock.ai]

- 27. High-content Screening (HCS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 28. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Functional GPCR studies using AlphaScreen cAMP detection kit | Revvity [revvity.com]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. giffordbioscience.com [giffordbioscience.com]

- 32. drugtargetreview.com [drugtargetreview.com]

- 33. ovid.com [ovid.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Emerging role of surface plasmon resonance in fragment-based drug discovery [pubmed.ncbi.nlm.nih.gov]

- 36. diva-portal.org [diva-portal.org]

- 37. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 38. pelagobio.com [pelagobio.com]

- 39. tandfonline.com [tandfonline.com]

- 40. annualreviews.org [annualreviews.org]

- 41. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Frontiers | Current Advances in CETSA [frontiersin.org]

1-(pyrrolidine-3-carbonyl)azepane hydrochloride SMILES string and InChIKey

This technical guide provides a definitive analysis of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride , a specialized heterocyclic building block used in fragment-based drug discovery (FBDD) and scaffold hopping.

Compound Identity & Digital Signatures

This section establishes the chemical reality of the compound. The identifiers below are verified against the CAS registry for the hydrochloride salt.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Azepan-1-yl(pyrrolidin-3-yl)methanone HCl; 3-(Azepan-1-ylcarbonyl)pyrrolidine hydrochloride |

| CAS Number | 1361116-21-3 |

| Molecular Formula | C₁₁H₂₁ClN₂O |

| Molecular Weight | 232.75 g/mol (Salt); 196.29 g/mol (Free Base) |

| SMILES (Salt) | Cl.O=C(N1CCCCCC1)C2CNCC2 |

| SMILES (Free Base) | O=C(N1CCCCCC1)C2CNCC2 |

Note on Stereochemistry: The CAS 1361116-21-3 typically refers to the racemate . If stereochemical precision is required for structure-activity relationship (SAR) studies, the (S)- or (R)-enantiomers must be synthesized from chiral starting materials (e.g., (S)-N-Boc-pyrrolidine-3-carboxylic acid).

Structural Analysis & Pharmacophore Utility

This compound represents a "privileged scaffold" fusion, combining two distinct saturated heterocycles via a carbonyl linker.

-

The Pyrrolidine Domain (5-membered): Provides a rigid, polar handle (secondary amine) for hydrogen bonding. In a biological context, this mimics the proline residue, offering specific vector orientation.

-

The Azepane Domain (7-membered): Introduces conformational flexibility and increased lipophilicity compared to its 6-membered piperidine analog. This is critical for "Scaffold Hopping" —modifying a lead compound's core to bypass patent space or improve metabolic stability while maintaining binding affinity.

Diagram 1: Structural Logic & Interaction Map

This diagram visualizes the pharmacophoric features available for receptor binding.

Figure 1: Pharmacophore segmentation showing the polarity gradient from the amine (left) to the azepane ring (right).

Synthetic Protocol (Self-Validating System)

To ensure scientific integrity, we utilize a Boc-protection strategy . This is superior to direct coupling because it prevents polymerization of the pyrrolidine amino acid. The final deprotection step with HCl serves as a self-validating mechanism, ensuring the final product precipitates directly as the desired hydrochloride salt.

Reagents Required:

-

Starting Material A: N-Boc-pyrrolidine-3-carboxylic acid (CAS: 59378-75-5).

-

Starting Material B: Azepane (Hexamethyleneimine) (CAS: 111-49-9).[1][2][3]

-

Coupling Agent: HATU or EDC/HOBt.

-

Base: DIPEA (Diisopropylethylamine).

-

Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology:

Phase 1: Amide Coupling

-

Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) in dry DMF.

-

Add DIPEA (3.0 equiv) and stir for 10 minutes at 0°C.

-

Add HATU (1.2 equiv) to activate the carboxylic acid. Stir for 15 minutes.

-

Add Azepane (1.1 equiv) dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Checkpoint: Monitor via LC-MS for the intermediate mass [M+H]+ = 297.4 (Boc-protected adduct).

-

-

Workup: Dilute with EtOAc, wash with 1M citric acid (removes unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Deprotection & Salt Formation

-

Dissolve the crude Boc-intermediate in minimal 1,4-dioxane or MeOH.

-

Add 4M HCl in Dioxane (10 equiv) at 0°C.

-

Stir at RT for 2–4 hours.

-

Observation: The solution should become cloudy as the HCl salt precipitates.

-

-

Isolation: Filter the white solid or concentrate and triturate with diethyl ether.

-

Result: this compound.

Diagram 2: Synthetic Workflow

Figure 2: The standard synthetic pathway ensuring high purity and direct salt isolation.

Handling & Safety (MSDS Summary)

As a hydrochloride salt of a secondary amine, this compound requires standard laboratory safety protocols.

-

Physical State: White to off-white solid.

-

Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Ether).

-

Hygroscopicity: HCl salts are often hygroscopic; store in a desiccator at -20°C for long-term stability.

-

Hazards: Treat as an irritant (Skin/Eye/Respiratory). Wear nitrile gloves and eye protection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8119 (Azepane). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyrrolidine-3-carbonyl)azepane Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient multi-step synthesis, commencing with commercially available starting materials. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction and Strategic Overview

This compound is a heterocyclic compound of interest due to the prevalence of the pyrrolidine and azepane scaffolds in numerous biologically active molecules. The synthesis of this target molecule hinges on the formation of a stable amide bond between a pyrrolidine-3-carboxylic acid moiety and an azepane ring. A successful synthesis requires a carefully planned strategy that includes the use of protecting groups to prevent unwanted side reactions, an efficient coupling method to form the amide linkage, and a final deprotection and salt formation step to yield the desired product.

The synthetic strategy outlined in this guide follows a logical and well-established pathway in organic synthesis:

-

Protection of Pyrrolidine: The secondary amine of the pyrrolidine-3-carboxylic acid is protected to prevent its participation in the subsequent amide coupling reaction. The tert-butyloxycarbonyl (Boc) group is selected for this purpose due to its stability under the coupling conditions and its facile removal under acidic conditions.

-

Amide Bond Formation: The protected N-Boc-pyrrolidine-3-carboxylic acid is coupled with azepane. This key step is facilitated by a coupling agent to activate the carboxylic acid, enabling its reaction with the secondary amine of azepane.

-

Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed from the coupled product under acidic conditions, which simultaneously protonates the newly liberated pyrrolidine nitrogen and the azepane nitrogen, leading to the formation of the final hydrochloride salt.

This approach ensures high yields and purity of the final product, making it a reliable method for laboratory-scale synthesis.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process, as depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| Pyrrolidine-3-carboxylic acid | Sigma-Aldrich | ≥98% | |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Acros Organics | ≥97% | |

| Sodium hydroxide (NaOH) | Fisher Chemical | ≥97% | |

| Dioxane | Sigma-Aldrich | Anhydrous | |

| Azepane | Alfa Aesar | ≥98% | |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Chem-Impex | ≥98% | Store under inert atmosphere |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99% | |

| Dichloromethane (DCM) | Fisher Chemical | Anhydrous | |

| Ethyl acetate (EtOAc) | VWR Chemicals | ACS Grade | |

| Hexanes | VWR Chemicals | ACS Grade | |

| Hydrochloric acid, 4M in dioxane | Sigma-Aldrich | 4.0 M | Corrosive, handle with care |

Step-by-Step Synthesis

Rationale: The protection of the pyrrolidine nitrogen is crucial to prevent its acylation during the subsequent amide coupling step. The Boc group is ideal as it is stable to the basic conditions of its installation and the neutral or slightly basic conditions of the coupling reaction, yet it can be removed cleanly under acidic conditions.

-

Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (to a concentration of approximately 0.5 M of the acid).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M aqueous HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine-3-carboxylic acid as a white solid or a viscous oil. The product is often used in the next step without further purification if it appears clean by ¹H NMR.

Rationale: The formation of the amide bond requires the activation of the carboxylic acid. HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, forms an activated ester in situ, which is then readily attacked by the amine (azepane). This method is known for its high yields, fast reaction times, and low rates of racemization.[1][2]

-

Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add azepane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 1-(N-Boc-pyrrolidine-3-carbonyl)azepane as a pure product.

Rationale: The final step involves the removal of the Boc protecting group to unveil the free secondary amine of the pyrrolidine ring. A solution of HCl in an organic solvent like dioxane or diethyl ether is used for this purpose.[3] This reagent efficiently cleaves the Boc group and simultaneously forms the hydrochloride salt of the product, which often precipitates from the reaction mixture, facilitating its isolation.

-

Dissolve the purified 1-(N-Boc-pyrrolidine-3-carbonyl)azepane (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

-

Add a 4M solution of HCl in dioxane (4-5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification.

-

Collect the solid product, wash with diethyl ether, and dry under high vacuum to yield this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Coupling reagents like HATU can be hazardous; consult the Safety Data Sheet (SDS) before use.

-

Solutions of HCl in organic solvents are highly corrosive and should be handled with extreme care.

-

Azepane and DIPEA are volatile and have strong odors; handle them in a fume hood.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

- G. A. Gfesser, et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(23), 5033-5044. [DOI:10.1039/C7OB01238A]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

Sources

handling and storage requirements for 1-(pyrrolidine-3-carbonyl)azepane hydrochloride salts

[1]

Safety Data (GHS Summary)

While specific SDS data for this exact salt may be limited, the hazard profile is derived from its constituent amines (pyrrolidine/azepane) and the hydrochloride nature.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315/H319: Causes skin and serious eye irritation (Acidic salt).

-

H335: May cause respiratory irritation (Dust hazard).

-

-

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

Safety glasses with side shields.

-

Respiratory: P95 mask recommended if handling open powder outside a fume hood.

-

References

-

Zha, G.-F., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 465–494, 2019.[1][3] [Link][1]

-

PubChem. "Compound Summary: Azepane and Pyrrolidine-3-carboxylic acid." National Library of Medicine, 2024. [Link]

-

HepatoChem. "How do you handle hygroscopic salts in synthesis?" HepatoChem Application Notes, 2016. [Link]

Application Notes and Protocols for the Incorporation of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride in Peptide Synthesis

Introduction: A Novel Scaffold for Peptidomimetic Design

The field of peptide-based therapeutics is continually evolving, with a significant focus on the development of peptidomimetics that offer enhanced stability, receptor affinity, and unique conformational properties. Non-canonical amino acids (ncAAs) are at the forefront of this evolution, providing the tools to move beyond the 20 proteinogenic amino acids.[1][2] Within this context, 1-(pyrrolidine-3-carbonyl)azepane hydrochloride emerges as a novel building block with significant potential.

This molecule integrates two key heterocyclic scaffolds: a pyrrolidine ring, which is the core of the amino acid proline and is known for inducing turns and rigidifying peptide backbones[3][4], and a seven-membered azepane ring, which can introduce unique conformational constraints and has been explored in various medicinal chemistry programs.[5][6] The combination of these two rings in 1-(pyrrolidine-3-carbonyl)azepane suggests its utility as a dipeptide mimetic, capable of replacing two amino acid residues in a peptide sequence to enforce a specific three-dimensional structure. This application note provides a comprehensive guide for the incorporation of this novel scaffold into peptide chains using solid-phase peptide synthesis (SPPS).

Structural and Chemical Profile of this compound

This compound is a chiral molecule featuring a central pyrrolidine ring functionalized with a carbonyl group at the 3-position, which forms an amide bond with an azepane ring. The hydrochloride salt form suggests that one of the nitrogen atoms, likely the more basic azepane nitrogen, is protonated. For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), the secondary amine of the pyrrolidine ring must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxylic acid at the 3-position of the pyrrolidine ring will be the point of activation for coupling to the growing peptide chain.

Table 1: Key Reagents and Their Roles in the Synthesis

| Reagent | Abbreviation | Purpose |

| Fmoc-1-(pyrrolidine-3-carbonyl)azepane | Fmoc-Pca-Azp | The protected non-canonical amino acid building block. |

| N,N'-Diisopropylcarbodiimide | DIC | A carbodiimide coupling reagent that activates the carboxylic acid of the incoming amino acid. |

| 1-Hydroxybenzotriazole | HOBt | An additive used with DIC to suppress racemization and improve coupling efficiency by forming an active ester intermediate.[7][8] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | An aminium-based coupling reagent that provides rapid and efficient activation of the carboxylic acid.[7][8] |

| N,N-Diisopropylethylamine | DIPEA | A non-nucleophilic base used for the neutralization of the resin-bound amine and to facilitate the coupling reaction with aminium-based reagents.[9] |

| Piperidine | - | A secondary amine used in a 20% solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[10] |

| Trifluoroacetic acid | TFA | A strong acid used in the final cleavage cocktail to release the synthesized peptide from the solid support and remove side-chain protecting groups.[9] |

| Dichloromethane | DCM | A solvent used for washing the resin and for dissolving reagents. |

| N,N-Dimethylformamide | DMF | A polar aprotic solvent commonly used in SPPS for swelling the resin, dissolving reagents, and for washing steps.[10] |

Experimental Protocols

The following protocols are designed for the incorporation of Fmoc-1-(pyrrolidine-3-carbonyl)azepane into a peptide sequence using manual or automated solid-phase peptide synthesis on a standard polystyrene-based resin (e.g., Wang or Rink Amide resin).

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for elongating a peptide chain on a solid support.[11][12][13]

Caption: Standard Fmoc-SPPS Cycle Workflow.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times) and then with DMF (2-3 times) to prepare for the coupling step.

-

-

Coupling: Proceed to Protocol 2 for the coupling of Fmoc-1-(pyrrolidine-3-carbonyl)azepane.

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (3-5 times) and dry the resin for the next cycle or for storage.

-

Protocol 2: Coupling of Fmoc-1-(pyrrolidine-3-carbonyl)azepane

This protocol provides two common methods for activating and coupling the non-canonical amino acid to the resin-bound peptide.

Method A: DIC/HOBt Coupling

This method is a classic and reliable approach, particularly useful for minimizing racemization.[14]

-

Reagent Preparation:

-

In a separate vial, dissolve 3 equivalents of Fmoc-1-(pyrrolidine-3-carbonyl)azepane and 3 equivalents of HOBt in a minimal amount of DMF.

-

-

Activation and Coupling:

-

Add the solution from the previous step to the deprotected resin.

-

Add 3 equivalents of DIC to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Monitoring the Reaction:

-

Perform a Kaiser test or a similar ninhydrin-based test to monitor the disappearance of the free primary amine. A negative test (yellow beads) indicates the completion of the coupling reaction.

-

If the reaction is incomplete after 4 hours, a recoupling may be necessary.

-

Method B: HBTU Coupling

This method utilizes a more reactive aminium-based coupling reagent for faster and often more efficient coupling.[7][14]

-

Reagent Preparation (Pre-activation):

-

In a separate vial, dissolve 3 equivalents of Fmoc-1-(pyrrolidine-3-carbonyl)azepane, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

-

Coupling:

-

Add the pre-activated solution to the deprotected resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Monitoring the Reaction:

-

Perform a Kaiser test to confirm the completion of the reaction.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azepanes | Fisher Scientific [fishersci.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. jpt.com [jpt.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

Application Note: Derivatization Strategies for 1-(pyrrolidine-3-carbonyl)azepane Hydrochloride

[1][2]

Executive Summary

This application note details the methodological frameworks for derivatizing 1-(pyrrolidine-3-carbonyl)azepane hydrochloride . This molecule serves as a high-value "privileged scaffold" in medicinal chemistry, combining a lipophilic azepane ring with a chiral pyrrolidine core.[1][2] The presence of the hydrochloride salt indicates a basic secondary amine site (pyrrolidine nitrogen) available for diversification, while the azepane moiety acts as a stable steric blocker or lipophilic anchor.

This guide provides validated protocols for Amide Coupling , Reductive Amination , and Sulfonylation , specifically optimized to handle the hydrochloride salt form without compromising the integrity of the existing tertiary amide linker.[2]

Structural Analysis & Reactivity Profile[2]

Before initiating synthesis, it is critical to understand the molecule's reactive landscape to prevent side reactions.

-

The Scaffold: The molecule consists of an azepane ring linked via an amide bond to the C3 position of a pyrrolidine ring.

-

The Reactive Site (Nucleophile): The pyrrolidine nitrogen is a secondary amine.[3] In the hydrochloride salt form (

), it is non-nucleophilic and must be neutralized (free-based) to react.[1][2] -

The Stable Zone: The amide bond connecting the azepane and pyrrolidine is a tertiary amide. It is generally stable to standard nucleophilic substitution conditions and mild reducing agents (e.g., NaBH(OAc)3), but susceptible to strong hydrolysis (strong acid/base + heat) or strong reduction (LiAlH4).[1][2]

Strategic Overview (Graphviz Diagram)

Figure 1: Strategic workflow for the diversification of the pyrrolidine scaffold.[1][2] The critical step is the initial neutralization of the HCl salt.

Pre-Analytical Phase: Handling the Hydrochloride Salt

The most common failure mode in derivatizing amine hydrochlorides is incomplete neutralization, leading to stalled coupling reactions.

Method A: In-Situ Neutralization (Recommended for High-Throughput)

For parallel synthesis, it is inefficient to isolate the free base.[1][2] Instead, use an excess of organic base.

-

Reagent:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2] -

Stoichiometry: You must add at least 1.0 equivalent of base just to neutralize the HCl, plus the standard equivalents required for the reaction.

-

Example: If a protocol calls for 2.0 eq of base for a free amine, use 3.0 eq for the HCl salt.

-

Method B: Free-Base Isolation (Recommended for Sensitive Reactions)

If the coupling partner is base-sensitive or if exact stoichiometry is critical (e.g., strictly 1:1 coupling):

-

Dissolve the HCl salt in minimal water.

-

Adjust pH to >12 using 1M NaOH.

-

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry over

, filter, and concentrate in vacuo. -

Note: Pyrrolidine derivatives can be volatile; avoid high-vacuum drying for extended periods.[1]

Protocol 1: Amide Coupling (N-Acylation)[1][2]

This protocol utilizes HATU , a high-efficiency coupling reagent preferred for secondary amines due to its fast kinetics and lower epimerization rates compared to EDC/HOBt [1].[2]

Reaction Scheme

12Materials Table

| Reagent | Equivalents | Role |

| Scaffold HCl | 1.0 | Limiting Reagent |

| Carboxylic Acid (R-COOH) | 1.2 | Electrophile |

| HATU | 1.2 - 1.5 | Coupling Agent |

| DIPEA | 3.0 - 4.0 | Base (Neutralizes HCl + activates Carboxyl) |

| DMF (Anhydrous) | Solvent (0.1 M) | Solvent |

Step-by-Step Procedure

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).[1][2] Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow (formation of the activated ester).

-

Addition: Dissolve the Scaffold HCl (1.0 eq) in a separate minimal volume of DMF containing DIPEA (1.5 eq). Add this solution dropwise to the activated acid mixture.

-

Reaction: Flush with Nitrogen/Argon, cap, and stir at RT for 2–16 hours.

-

Monitoring: Check via LC-MS. Look for the disappearance of the amine mass (M+H) and appearance of Product (M+H).

-

Work-up:

Mechanism & Logic (Graphviz)

Figure 2: Mechanistic flow of HATU-mediated amide coupling.[1][2] Note the dual role of DIPEA.

Protocol 2: Reductive Amination (N-Alkylation)[1][2]

Reductive amination is ideal for introducing alkyl groups without forming an amide bond, maintaining the basicity of the pyrrolidine nitrogen. We utilize Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that will not reduce the existing amide linker in the azepane ring [2, 3].

Reaction Scheme

12Materials Table

| Reagent | Equivalents | Role |

| Scaffold HCl | 1.0 | Limiting Reagent |

| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile |

| NaBH(OAc)3 (STAB) | 1.5 - 2.0 | Reducing Agent |

| DIPEA | 1.0 | Neutralizer (Optional but recommended) |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |

| 1,2-Dichloroethane (DCE) | Solvent (0.1 M) | Solvent (Superior to MeOH for STAB) |

Step-by-Step Procedure

-

Salt Break (Crucial): In the reaction vessel, suspend Scaffold HCl (1.0 eq) in DCE. Add DIPEA (1.0 eq) and stir for 10 mins to ensure the amine is available.

-

Imine Formation: Add the Aldehyde/Ketone (1.2 eq) and Acetic Acid (1-2 eq).[1][5] Stir for 30–60 minutes at RT.

-

Why AcOH? It catalyzes the dehydration of the hemiaminal to the iminium ion, which is the species reduced by STAB.

-

-

Reduction: Add STAB (1.5 eq) in one portion. Gas evolution may occur.

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (x3). The product is a tertiary amine and will be in the organic layer.

Protocol 3: Sulfonylation[2]

Sulfonamides are classic bioisosteres for amides with distinct hydrogen bonding properties.

Reaction Scheme

12Step-by-Step Procedure

-

Suspend Scaffold HCl (1.0 eq) in anhydrous DCM.

-

Add DIPEA (3.0 eq) and cool to 0°C (ice bath).

-

Note: Cooling is important; sulfonyl chlorides are highly reactive and can hydrolyze or cause bis-sulfonylation if the reaction is too exothermic.

-

-

Add Sulfonyl Chloride (1.1 eq) dropwise.

-

Allow to warm to RT and stir for 2–4 hours.

-

Work-up: Wash with 1M HCl (to remove excess pyridine/DIPEA) followed by Brine.

Quality Control & Validation

To ensure the integrity of the derivatized library, verify the following:

-

LC-MS:

-

1H NMR:

-

Diagnostic Signal: The protons alpha to the pyrrolidine nitrogen (approx 2.5 - 3.5 ppm) will shift depending on the derivative.[1]

-

Amide: Signals often broaden due to rotamers (restricted rotation around the N-C=O bond).

-

Amine (Reductive Amination):[1][2][5][6] Signals remain sharp; look for the new

singlet/doublet from the aldehyde.

-

References

-

Carpino, L. A. (1993).[2][7] 1-Hydroxy-7-azabenzotriazole.[1][2][7][8] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[1][2] [1][2]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[9] The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] [1][2]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2][5] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.[1][2] [1][2]

-

BenchChem Application Note. Standard Protocol for HATU Coupling in Solution Phase.

Sources

- 1. (S)-2-(4-Methyl-[1,4]diazepane-1-carbothioyl)-pyrrolidine-1-carboxylic acid 2-chloro-4-(5,6,7,8-tetrahydro-thieno[3,2-b]azepine-4-carbonyl)-benzylamide | C28H36ClN5O2S2 | CID 44394063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azepanes | Fisher Scientific [fishersci.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1H-pyrrolo[1,2-a]azepine | C9H9N | CID 66914949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Strategic Incorporation of 1-(Pyrrolidine-3-carbonyl)azepane Hydrochloride into High-Throughput Screening Libraries

Application Note & Protocol Guide | Doc ID: AN-HTS-2026-PAZ

Abstract

This guide details the technical protocols for integrating 1-(pyrrolidine-3-carbonyl)azepane hydrochloride (CAS: 1361116-21-3) into high-throughput screening (HTS) libraries. As a chimeric scaffold combining two privileged structures—a pyrrolidine ring and an azepane ring—this compound offers unique stereochemical vectors and solubility profiles ideal for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). This document covers solubility management, automated liquid handling parameters, parallel synthesis workflows for library expansion, and quality control metrics.

Introduction: The Scaffold Advantage

In modern drug discovery, the "escape from flatland" is a priority. This compound provides a distinct 3D architecture compared to traditional planar heteroaromatics.

-

Structural Synergy: The molecule features a pyrrolidine ring (3-position) linked via a carbonyl to an azepane (7-membered) ring. This creates a flexible yet defined spatial arrangement.

-

Medicinal Chemistry Relevance:

-

Pyrrolidine: A core motif in GPCR ligands and protease inhibitors (e.g., proline mimetics).

-

Azepane: Found in kinase inhibitors and antihistamines (e.g., Azelastine), offering hydrophobic bulk and conformational entropy distinct from piperidines.

-

-

Library Utility: The secondary amine on the pyrrolidine ring serves as a high-reactivity "handle" for rapid diversification via amide coupling, reductive amination, or sulfonylation, making it an ideal core for parallel synthesis.

Chemical Properties & Handling[1]

Compound Identity:

-

IUPAC Name: Azepan-1-yl(pyrrolidin-3-yl)methanone hydrochloride

-

Molecular Formula:

-

Molecular Weight: ~238.76 g/mol (Salt); ~202.30 g/mol (Free Base)

-

Solubility: Highly soluble in water and DMSO; poor solubility in non-polar solvents (DCM, Hexane) unless free-based.

Storage and Stability

-

Solid State: Store at -20°C under desiccant. The hydrochloride salt is hygroscopic.

-

Solution State: Stable in DMSO at room temperature for <24 hours. For long-term storage, keep at -80°C to prevent hydrolysis or oxidation of the secondary amine.

"Self-Validating" Solubilization Protocol

To ensure consistent acoustic dispensing in HTS, the compound must be fully dissolved without micro-precipitates.

-

Target Conc: 10 mM or 20 mM in 100% DMSO.

-

Step 1: Weigh the HCl salt.

-

Step 2: Add 80% of the calculated DMSO volume.

-

Step 3: Sonicate for 5 minutes at 25°C.

-

Step 4: Critical: Add 1.05 equivalents of Diisopropylethylamine (DIPEA) only if the downstream assay is sensitive to acidic pH or if the compound is being used immediately in basic coupling reactions. For pure storage, keep as HCl salt in DMSO.

-

Step 5: Top up to final volume with DMSO.

-

Validation: Centrifuge at 2000 x g for 2 minutes. Inspect for pellet. If clear, proceed.

Library Synthesis Protocols

This section outlines how to use this compound as a core scaffold to generate a 96-well or 384-well library of analogs.

Workflow Visualization

Figure 1: Parallel synthesis workflow for diversifying the pyrrolidine nitrogen.

Protocol A: Amide Coupling (High-Throughput)

Objective: Acylate the pyrrolidine nitrogen to create a library of amides.

Reagents:

-

Scaffold: 1-(pyrrolidine-3-carbonyl)azepane HCl (0.1 M in DMF).

-

Carboxylic Acids: Diverse set (0.1 M in DMF).

-

Coupling Agent: HATU (0.1 M in DMF).

-

Base: DIPEA (0.5 M in DMF).

Step-by-Step:

-

Plate Prep: In a 96-well deep-well plate, aliquot 50 µL of Scaffold solution (5 µmol).

-

Base Addition: Add 30 µL of DIPEA solution (15 µmol, 3 eq) to neutralize the HCl and activate the amine. Shake for 5 min.

-

Activation: Add 50 µL of Carboxylic Acid solution (5 µmol) followed immediately by 55 µL of HATU solution (5.5 µmol).

-

Incubation: Seal plate and shake at RT for 16 hours.

-

Quench: Add 20 µL of 10% ethylenediamine in DMF to scavenge excess electrophiles.

-

Workup: Evaporate solvent (Genevac) or proceed to SCX purification (catch-and-release is difficult here as the product is an amide; use liquid-liquid extraction or reverse-phase prep HPLC).

Protocol B: Reductive Amination

Objective: Alkylate the pyrrolidine nitrogen (maintaining basicity).

Reagents:

-

Scaffold: 0.1 M in DCE/MeOH (9:1).

-

Aldehydes: 0.1 M in DCE.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB), solid or slurry.

-

Scavenger: Polymer-supported isocyanate.

Step-by-Step:

-

Mix: Combine 50 µL Scaffold (5 µmol) + 50 µL Aldehyde (5 µmol) + 10 µL DIPEA (to free base).

-

Incubate: Shake for 1 hour to form imine.

-

Reduce: Add 3 eq of STAB. Shake for 16 hours.

-

Scavenge: Add polymer-supported isocyanate to remove unreacted scaffold. Filter.

-

Result: The filtrate contains the tertiary amine product.

Quality Control & HTS Implementation

QC Metrics Table

Before releasing the library to the screening deck, pass/fail criteria must be met.

| Parameter | Acceptance Criterion | Method | Reason |

| Purity | > 90% (AUC) | UPLC-MS (254 nm + ELSD) | Impurities cause false positives (pan-assay interference). |

| Identity | [M+H]+ ± 0.5 Da | Mass Spectrometry | Confirm correct diversification. |

| Solubility | No precipitate | Nephelometry / Visual | Solid particles block acoustic dispensers. |

| DMSO Water | < 0.5% | Karl Fischer | Water absorption causes compound degradation. |

Acoustic Dispensing Parameters

When using systems like the Labcyte Echo or Beckman Coulter Access:

-

Fluid Class: DMSO_HighViscosity (due to the azepane ring, solutions can be slightly more viscous than simple aromatics).

-

Calibration: Ensure the "Surfactant" calibration is off unless Tween-20 is explicitly added.

-

Destination Plate: Standard 1536-well or 384-well assay plates (e.g., Corning 3573).

Case Study: GPCR Fragment Screening

Hypothetical Application based on Scaffold Properties

Target: Dopamine D3 Receptor (GPCR). Rationale: The azepane ring mimics the hydrophobic binding pocket interactions seen in certain atypical antipsychotics, while the pyrrolidine amine provides a vector to reach the orthosteric aspartate residue. Experimental Setup:

-

Library: 80 analogs synthesized via Protocol 3.2 (Amide Coupling) targeting aromatic diversity.

-

Assay: cAMP accumulation FRET assay.

-

Result: Hits are identified with IC50 < 10 µM. The pyrrolidine-azepane core is validated as a "privileged" binder, allowing subsequent lead optimization.

References

-

PubChem. (n.d.). This compound.[1] National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[2] Nature Chemistry. [Link]

Sources